molecular formula C7H7BrClNOS B14036458 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine

5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine

Cat. No.: B14036458
M. Wt: 268.56 g/mol
InChI Key: IIGSYVKRCLAFQS-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, methoxy, and methylthio substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Halogenation: Introduction of bromine and chlorine atoms onto the pyridine ring using halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Methoxylation: Introduction of the methoxy group (-OCH3) using methanol (CH3OH) in the presence of a base like sodium hydroxide (NaOH).

    Thiomethylation: Introduction of the methylthio group (-SCH3) using methylthiol (CH3SH) or dimethyl disulfide (CH3SSCH3) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., tin(II) chloride, iron), acidic conditions (e.g., hydrochloric acid).

Major Products Formed

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines (if nitro group is present).

Scientific Research Applications

5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and other functional groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-2-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

    2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a boronic acid ester.

    2-Chloromethyl-3,5-dimethyl-4-(methylthio)pyridine: Similar functional groups but different substitution pattern.

Uniqueness

5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is unique due to its specific combination of substituents on the pyridine ring, which can impart distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7BrClNOS

Molecular Weight

268.56 g/mol

IUPAC Name

5-bromo-3-chloro-2-methoxy-4-methylsulfanylpyridine

InChI

InChI=1S/C7H7BrClNOS/c1-11-7-5(9)6(12-2)4(8)3-10-7/h3H,1-2H3

InChI Key

IIGSYVKRCLAFQS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1Cl)SC)Br

Origin of Product

United States

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